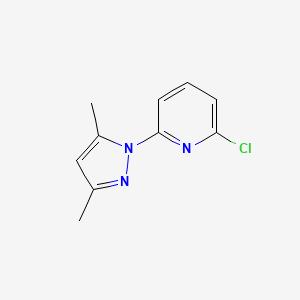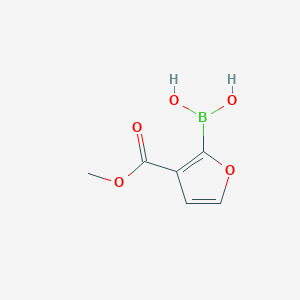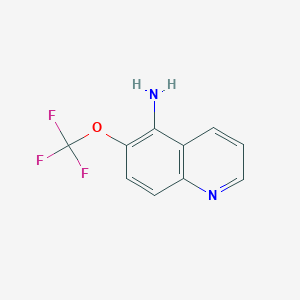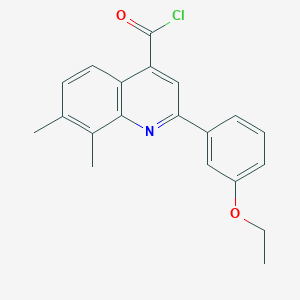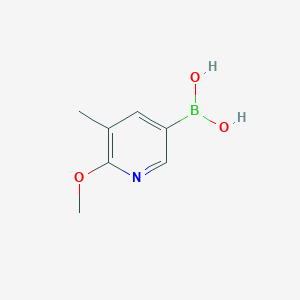
2-Methoxy-3-methylpyridine-5-boronic acid
Vue d'ensemble
Description
2-Methoxy-3-methylpyridine-5-boronic acid is a chemical compound with the empirical formula C7H10BNO3 and a molecular weight of 166.97 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-methylpyridine-5-boronic acid can be represented by the SMILES stringCOC1=NC=C(C=C1B(O)O)C . Chemical Reactions Analysis
Boronic acids, including 2-Methoxy-3-methylpyridine-5-boronic acid, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
2-Methoxy-3-methylpyridine-5-boronic acid is a solid substance . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Supramolecular Structure and Redox Communication
One study focused on the reversible formation of a planar chiral ferrocenylboroxine and its supramolecular structure. This research highlighted the compound's ability to undergo reversible oxidation events, suggesting significant communication between the ferrocenyl moieties in the compound's structure. Such properties are of interest for applications in electrochemistry and materials science, where the redox behavior of compounds can be utilized for designing new materials and sensors (Thilagar, Chen, Lalancette, & Jäkle, 2011).
Catalysis and Amide Formation
Another application involves the use of boronic acid derivatives as catalysts for direct amide formation between carboxylic acids and amines. This study introduced new derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, which showed improved reactivity as catalysts under ambient conditions. Such advancements in catalysis are crucial for developing more efficient and environmentally friendly synthetic routes in organic chemistry and pharmaceutical manufacturing (Arnold, Batsanov, Davies, & Whiting, 2008).
Radioligand Synthesis for PET Imaging
In the field of medical imaging, the compound was used in the synthesis of a new PET radioligand, MK-1064, which is intended for imaging of orexin-2 receptors. This research demonstrates the compound's role in developing radioligands that can help in the diagnosis and study of neurological disorders, offering insights into the brain's functioning and potential therapeutic targets (Gao, Wang, & Zheng, 2016).
Electroorganic Synthesis and Wastewater Treatment
The electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode, involving compounds related to 2-Methoxy-3-methylpyridine-5-boronic acid, shows potential in electroorganic synthesis and wastewater treatment. This study underscores the importance of boronic acids in environmental applications, particularly in the degradation of organic pollutants to less harmful compounds (Iniesta, Michaud, Panizza, & Comninellis, 2001).
Food Industry Applications
Exploring the specific reduction of fructose in food matrices, one study investigated the application of boronic acids, including derivatives like 2-Methoxy-3-methylpyridine-5-boronic acid, for the reduction of fructose in fruit juices. This research presents an innovative approach to adjusting sugar content in food products, potentially offering health benefits and addressing dietary concerns related to sugar intake (Pietsch & Richter, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Methoxy-3-methylpyridine-5-boronic acid would participate in a transmetalation process . This process involves the transfer of an organic group from boron to palladium, which is a key step in forming new carbon-carbon bonds .
Biochemical Pathways
Its role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving the formation of carbon-carbon bonds .
Result of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .
Propriétés
IUPAC Name |
(6-methoxy-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCAEPGEVCYRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679933 | |
| Record name | (6-Methoxy-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methylpyridine-5-boronic acid | |
CAS RN |
1083168-99-3 | |
| Record name | (6-Methoxy-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



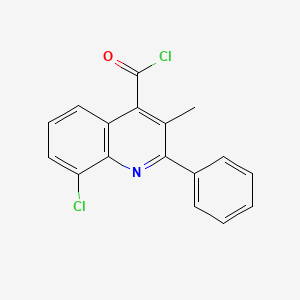
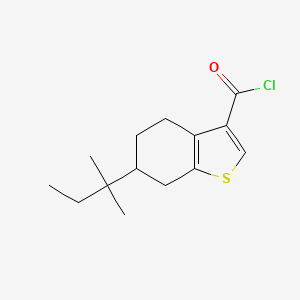
![2-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454276.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454279.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1454280.png)


